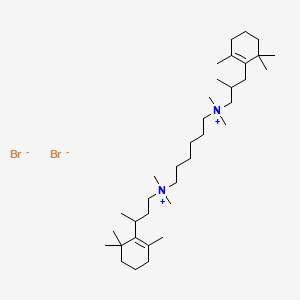
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structural features, including a quinolizine core with axial and equatorial substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Aplicaciones Científicas De Investigación
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolizine derivatives with different substituents, such as:
- 2H-Quinolizine, octahydro-3-(2-methoxyphenyl)-
- 2H-Quinolizine, octahydro-1-((9H-xanthen-9-ylthio)methyl)-
Uniqueness
The uniqueness of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- lies in its specific substituents and their positions, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted applications and interactions that may not be achievable with other quinolizine derivatives.
Propiedades
| 57661-28-6 | |
Fórmula molecular |
C15H20ClNO |
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
(9aR)-2-(3-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C15H20ClNO/c16-13-5-3-4-12(10-13)15(18)7-9-17-8-2-1-6-14(17)11-15/h3-5,10,14,18H,1-2,6-9,11H2/t14-,15?/m1/s1 |
Clave InChI |
NSYPKASBYLRUNW-GICMACPYSA-N |
SMILES isomérico |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)Cl)O |
SMILES canónico |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


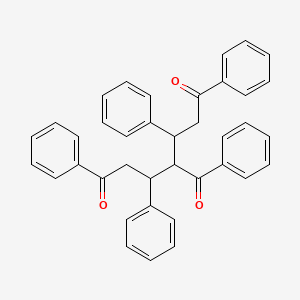

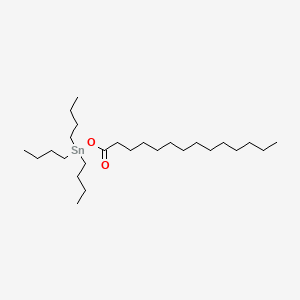

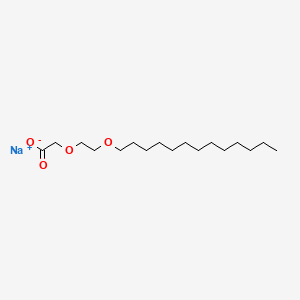
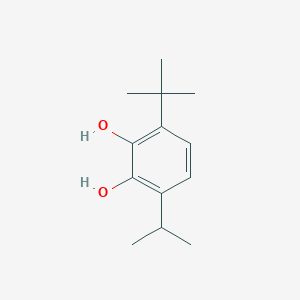
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
